molecular formula C16H17NO B11950343 N-Benzhydrylpropionamide CAS No. 10253-95-9

N-Benzhydrylpropionamide

Katalognummer: B11950343
CAS-Nummer: 10253-95-9
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: WFJCUVNCWKUMSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzhydrylpropionamide is an organic compound with the molecular formula C16H17NO. It is a derivative of propionamide, where the hydrogen atoms on the nitrogen are replaced by a benzhydryl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Benzhydrylpropionamide can be synthesized through several methods. One common approach involves the reaction of benzhydrylamine with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include crystallization or chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzhydrylpropionamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydrylpropionic acid, while reduction can produce benzhydrylamine.

Wissenschaftliche Forschungsanwendungen

N-Benzhydrylpropionamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Benzhydrylpropionamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzhydrylbenzamide: Similar structure but with a benzamide group instead of a propionamide group.

    N,N-Diphenethylbenzamide: Contains diphenethyl groups instead of benzhydryl groups.

    N,N-Dihexylbenzamide: Features hexyl groups in place of benzhydryl groups.

Uniqueness

N-Benzhydrylpropionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzhydryl group provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.

Eigenschaften

CAS-Nummer

10253-95-9

Molekularformel

C16H17NO

Molekulargewicht

239.31 g/mol

IUPAC-Name

N-benzhydrylpropanamide

InChI

InChI=1S/C16H17NO/c1-2-15(18)17-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3,(H,17,18)

InChI-Schlüssel

WFJCUVNCWKUMSC-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.